molecular formula C21H29N3O3 B6918001 N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

Cat. No.: B6918001
M. Wt: 371.5 g/mol
InChI Key: BCHQDTPITBLTGR-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with cyclohexyl, hydroxypropan-2-yl, and carboxamide groups.

Properties

IUPAC Name

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-14(2)24-20(27)17-12-8-7-11-16(17)18(23-24)19(26)22-21(3,13-25)15-9-5-4-6-10-15/h7-8,11-12,14-15,25H,4-6,9-10,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHQDTPITBLTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC(C)(CO)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phthalazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.

    Functionalization: Introduction of the cyclohexyl and hydroxypropan-2-yl groups can be done through nucleophilic substitution or addition reactions, using reagents like cyclohexyl bromide and 2-hydroxypropyl bromide.

    Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (Tetrahydrofuran) or ether.

    Substitution: Alkyl or aryl halides in the presence of a base like NaH or K2CO3.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Altering signaling pathways: Affecting cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-1-hydroxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
  • N-(2-cyclohexyl-1-hydroxypropan-2-yl)pyridine-2-carboxamide
  • N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

Uniqueness

N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is unique due to its specific phthalazine core structure and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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